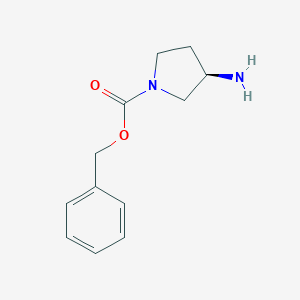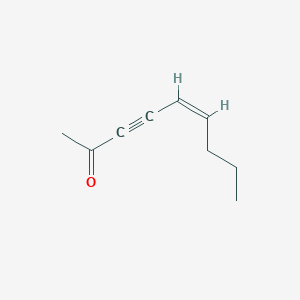
3-Bromo-1H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives, including those similar to 3-bromo-1H-indazole-6-carboxylic acid, often involves strategies that allow for the introduction of functional groups at specific positions on the indazole ring. For example, an efficient synthesis of indazole-3-carboxylic acid reported by Ferrari et al. (1989) involves reacting β-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride in an acidic medium (Ferrari, Ripa, Ripa, & Sisti, 1989). This method showcases a general approach that could be adapted to synthesize 3-bromo-1H-indazole-6-carboxylic acid by incorporating a bromination step.
Molecular Structure Analysis
The molecular structure of indazole derivatives is often elucidated using spectroscopic techniques and crystallography. For instance, Anuradha et al. (2014) characterized the crystal structure of a bromoindazole derivative using FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, providing insights into bond lengths, angles, and the overall molecular geometry (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014). These techniques are essential for understanding the structural features of 3-bromo-1H-indazole-6-carboxylic acid, including the impact of the bromo and carboxylic acid groups on its molecular conformation.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of indazole derivatives, including those related to 3-Bromo-1H-indazole-6-carboxylic acid, have been a significant area of research due to their relevance in various fields, including medicinal chemistry and materials science. For instance, the study by Anuradha et al. (2014) focuses on the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound prepared from 5-bromoindazole-3-carboxylic acid methylester. This research demonstrates the importance of indazole derivatives in understanding molecular structures and interactions through X-ray diffraction studies and spectroscopic methods (Anuradha et al., 2014).
Crystal Structure Analysis
The study of the crystal structure of indazole derivatives, including 3-Bromo-1H-indazole-6-carboxylic acid, provides insights into their potential applications in pharmaceuticals and material science. Yong-zhou (2008) investigated the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, highlighting the significance of crystallography in determining the molecular arrangement and potential reactivity of such compounds (Hu Yong-zhou, 2008).
Coordination Polymers and Structural Chemistry
Coordination polymers based on indazole carboxylic acids demonstrate the versatility of these compounds in forming structurally diverse materials. Szmigiel-Bakalarz et al. (2020) synthesized sodium(I) and lithium(I) coordination polymers with 1H-indazole-3-carboxylic acid, showcasing the potential of indazole derivatives in constructing novel polymeric materials with specific chemical and physical properties. These findings contribute to the development of materials with potential applications in catalysis, sensing, and drug delivery (Szmigiel-Bakalarz et al., 2020).
Molecular Electronics and Material Science
Indazole derivatives, including 3-Bromo-1H-indazole-6-carboxylic acid, find applications in the field of molecular electronics and materials science. Valentine et al. (2012) discussed the synthesis of new indole trimers as precursors for molecular electronic materials, highlighting the role of indazole-based compounds in the development of functional molecules for electronic applications. This research underlines the importance of indazole derivatives in advancing the field of molecular electronics and the creation of new materials with enhanced electronic properties (Valentine et al., 2012).
Safety And Hazards
Orientations Futures
The future directions for the research on 3-Bromo-1H-indazole-6-carboxylic acid and its derivatives could involve further exploration of their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of novel synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research .
Propriétés
IUPAC Name |
3-bromo-2H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJMSAMIIFLSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600807 |
Source


|
| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-indazole-6-carboxylic acid | |
CAS RN |
114086-30-5 |
Source


|
| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)

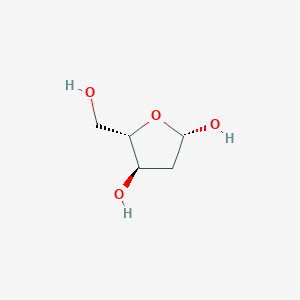

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
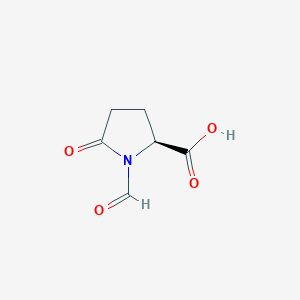
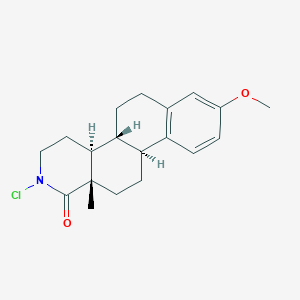
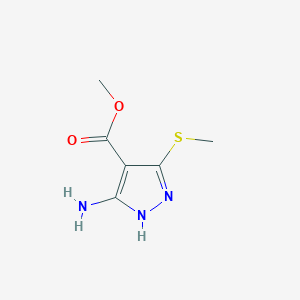
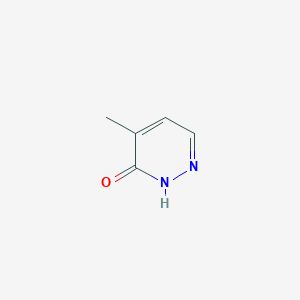
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
